![molecular formula C15H27N3O4 B13202772 1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C15H27N3O4 and a molecular weight of 313.39 g/mol . This compound is often used in research and development, particularly in the field of pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid typically involves the protection of the piperidine and piperazine rings with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The protected piperidine and piperazine derivatives are coupled under suitable conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound has a similar structure but lacks the piperazine ring.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Another similar compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H27N3O4 |
|---|---|
Molekulargewicht |
313.39 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-piperazin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(21)18-9-11(13(19)20)8-12(10-18)17-6-4-16-5-7-17/h11-12,16H,4-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
VSJRVFIGIDNQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


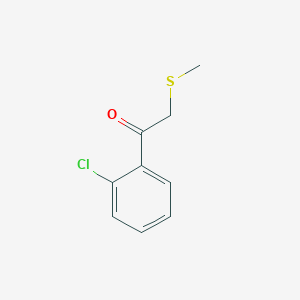
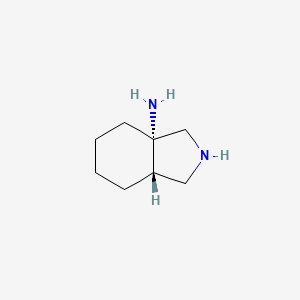
![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
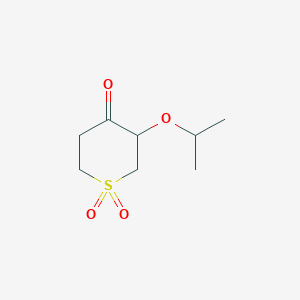
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
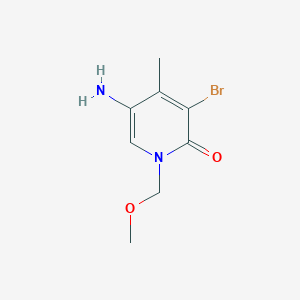
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
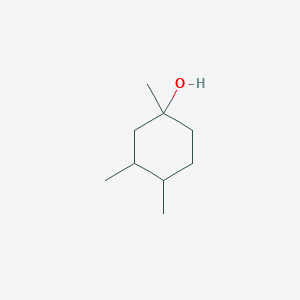

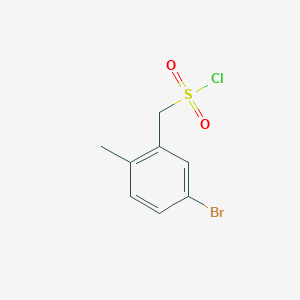
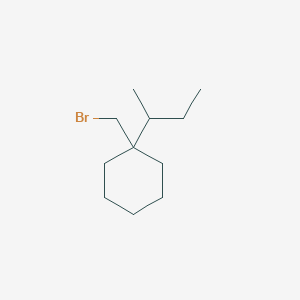
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
